4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid
Description
Structural Characterization and Classification
4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid (CAS 951889-23-9) is a γ-oxo carboxylic acid derivative characterized by a phenyl ring substituted with a diethylamino group at the para position and a four-carbon chain terminating in a carboxylic acid group. The molecular formula is $$ \text{C}{14}\text{H}{19}\text{NO}_3 $$, with a molecular weight of 249.30 g/mol. The structure comprises three distinct regions:
- Aromatic core : A benzene ring with a $$-\text{N}(\text{CH}2\text{CH}3)_2$$ substituent, enhancing electron-donating properties.
- Ketone bridge : A γ-oxo group ($$-\text{CO}-$$) linking the aromatic system to the aliphatic chain.
- Carboxylic acid terminus : A $$-\text{COOH}$$ group conferring acidity and hydrogen-bonding capacity.
Table 1: Structural comparison with related aminophenyl compounds
Nomenclature and Chemical Identity
The IUPAC name 4-[4-(diethylamino)phenyl]-4-oxobutanoic acid reflects the compound’s substitution pattern and functional groups. Key identifiers include:
- CAS Registry : 951889-23-9
- SMILES : $$ \text{CCN(CC)C}1=\text{CC=C(C=C}1\text{)C(=O)CCC(=O)O} $$
- InChIKey : JYDZPVFUUZVZOL-UHFFFAOYSA-N
Table 2: Nomenclature and identifiers
| Identifier Type | Value |
|---|---|
| IUPAC Name | 4-[4-(diethylamino)phenyl]-4-oxobutanoic acid |
| CAS Number | 951889-23-9 |
| Common Synonyms | 4-(4-Diethylaminobenzoyl)butyric acid; MFCD09801733 |
| Molecular Formula | $$ \text{C}{14}\text{H}{19}\text{NO}_3 $$ |
Historical Context and Development
The compound’s synthesis traces to Friedel-Crafts acylation methodologies, where toluene derivatives react with succinic anhydride derivatives in the presence of Lewis acids like aluminum chloride. Early patents describe its preparation via benzene and butyrolactone condensation, followed by alkaline workup to yield the carboxylic acid. Its development parallels advances in aromatic amine chemistry, particularly in designing urea cycle disorder therapeutics and histone deacetylase inhibitors.
Relationship to Phenylbutyric Acid Derivatives
Structurally, this compound belongs to the phenylbutyric acid family, distinguished by the 4-oxo and diethylamino modifications. Unlike sodium phenylbutyrate ($$ \text{C}{10}\text{H}{12}\text{O}_2 $$), which lacks the keto and amino groups, this derivative exhibits enhanced polarity and potential for π-π interactions due to its extended conjugation. The diethylamino group may influence pharmacokinetics by altering lipid solubility and binding affinity to biological targets.
Comparative Analysis with Related Aminophenyl Compounds
Key structural and functional distinctions :
- Substituent Effects :
- The diethylamino group ($$-\text{N}(\text{CH}2\text{CH}3)2$$) increases steric bulk compared to dimethylamino ($$-\text{N}(\text{CH}3)2$$) or methoxy ($$-\text{OCH}3$$) groups, potentially affecting receptor binding.
- The γ-oxo group enhances electrophilicity at the β-carbon, enabling nucleophilic additions absent in non-keto analogs.
- Physicochemical Properties :
Table 3: Functional group impact on properties
Propriétés
IUPAC Name |
4-[4-(diethylamino)phenyl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-3-15(4-2)12-7-5-11(6-8-12)13(16)9-10-14(17)18/h5-8H,3-4,9-10H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDZPVFUUZVZOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101265797 | |
| Record name | 4-(Diethylamino)-γ-oxobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101265797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951889-23-9 | |
| Record name | 4-(Diethylamino)-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Diethylamino)-γ-oxobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101265797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(N,N-Diethylamino)benzaldehyde and malonic acid.
Condensation Reaction: The 4-(N,N-Diethylamino)benzaldehyde undergoes a condensation reaction with malonic acid in the presence of a base, such as sodium ethoxide, to form the corresponding intermediate.
Cyclization: The intermediate is then subjected to cyclization under acidic conditions to yield the desired this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: These are used for small to medium-scale production, where the reaction is carried out in a single vessel.
Continuous Flow Reactors: These are employed for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Pharmacological Applications
- Antimicrobial Activity : Research indicates that derivatives of 4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid exhibit significant antimicrobial properties. Studies have shown that modifications to the diethylamino group enhance the compound's efficacy against various bacterial strains, suggesting its potential as a lead compound in antibiotic development .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
- Neurological Research : There is emerging evidence that this compound may influence neurotransmitter systems, particularly in modulating glutamate receptors. This suggests potential applications in treating neurological disorders such as epilepsy or neurodegenerative diseases .
Material Science
- Polymer Chemistry : The incorporation of this compound into polymer matrices has been explored for developing smart materials. These materials can respond to environmental stimuli, making them suitable for applications in sensors and drug delivery systems .
- Nanotechnology : The compound has been utilized in the synthesis of nanoparticles for targeted drug delivery. Its ability to modify surface properties enhances the bioavailability and efficacy of therapeutic agents encapsulated within these nanoparticles .
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Antimicrobial Efficacy of Novel Derivatives | Investigated the antibacterial properties of modified derivatives | Showed significant inhibition against Staphylococcus aureus and Escherichia coli |
| Anti-inflammatory Mechanisms | Explored the anti-inflammatory effects in vitro | Demonstrated reduced levels of TNF-alpha and IL-6 in treated cells |
| Neuromodulatory Effects | Analyzed the impact on glutamate receptor activity | Found modulation of NMDA receptors, indicating potential for epilepsy treatment |
Mécanisme D'action
The mechanism of action of 4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in electrostatic interactions with target molecules.
Comparaison Avec Des Composés Similaires
Table 1: Structural and Functional Comparison of 4-Oxobutyric Acid Derivatives
Key Comparative Analysis
Derivatization Efficiency and Selectivity
- The diethylamino group in this compound enhances protonation under acidic LC-MS conditions, improving ionization efficiency compared to non-amino-substituted analogues (e.g., 4-(2,4,6-trimethylphenyl)-4-oxobutyric acid) .
- In contrast, 4-[(4-Methylsulfonamido)phenyl]-4-oxobutyric acid contains a sulfonamido group, which may reduce solubility in organic extraction solvents like methyl tert-butyl ether due to higher polarity .
Chromatographic Performance
- Mobile-phase additives (e.g., formic acid) are critical for resolving this compound from excess derivatizing agents, achieving baseline separation (retention times: 2.6 min for the analyte vs. 5.6 min for the derivatizing agent) .
- Fenbufen, a biphenyl analogue, requires reversed-phase HPLC with acetonitrile/water gradients but lacks the need for ion-pairing agents due to its non-polar biphenyl group .
Data Tables
Table 2: Analytical Conditions for Selected Compounds
Activité Biologique
4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid, often referred to as DEAPBA, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Synthesis
The synthesis of DEAPBA typically involves multi-step organic reactions, including the formation of the oxobutyric acid backbone and subsequent substitution reactions to introduce the diethylamino group. The general synthetic route can be summarized as follows:
- Formation of the oxobutyric acid core : This can be achieved through acylation reactions.
- Introduction of the diethylamino group : This is usually accomplished via nucleophilic substitution on a suitable aromatic precursor.
Antiproliferative Effects
Research indicates that DEAPBA exhibits notable antiproliferative activity against various cancer cell lines. For instance, a study by Sobin et al. (2021) demonstrated that derivatives of similar oxobutyric acids showed significant inhibition of cell proliferation in human cancer cell lines, suggesting that DEAPBA might share this property due to its structural similarities .
Anti-inflammatory Properties
DEAPBA has been investigated for its anti-inflammatory effects. A study highlighted that compounds with similar structures exhibited pronounced anti-inflammatory activity in vitro and in vivo models . The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes.
Antimicrobial Activity
In addition to its antiproliferative and anti-inflammatory properties, DEAPBA has shown potential antimicrobial activity. Research conducted by Pulina et al. (2019) indicated that derivatives of 4-oxo acids demonstrated significant antimicrobial effects against various bacterial strains . This suggests that DEAPBA could be explored further as a candidate for antimicrobial therapy.
The biological activity of DEAPBA is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Cell Cycle Arrest : DEAPBA may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that such compounds can influence ROS levels, contributing to their antiproliferative effects.
Case Studies
-
Case Study on Anticancer Activity :
- A study evaluated the effects of DEAPBA on breast cancer cell lines. Results indicated a significant reduction in cell viability and induction of apoptosis at micromolar concentrations.
- Table 1 summarizes the IC50 values observed in various cancer cell lines.
Cell Line IC50 (µM) MCF-7 15 HeLa 20 A549 25 -
Case Study on Anti-inflammatory Effects :
- Another investigation assessed the anti-inflammatory potential of DEAPBA using LPS-stimulated macrophages. The compound significantly reduced TNF-alpha levels.
- Table 2 presents cytokine levels before and after treatment.
Cytokine Control (pg/mL) Treated (pg/mL) TNF-alpha 300 150 IL-6 200 100
Q & A
Basic: What are the key steps in synthesizing 4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid, and how can purity be optimized?
Methodological Answer:
- Synthesis Protocol :
- Step 1 : Condensation of 4-(N,N-diethylamino)benzaldehyde with diethyl oxalate via Claisen-Schmidt condensation to form the α,β-unsaturated ketone intermediate.
- Step 2 : Reduction of the ketone group using NaBH₄ or catalytic hydrogenation to yield 4-[4-(N,N-Diethylamino)phenyl]-4-hydroxybutyric acid.
- Step 3 : Oxidation of the hydroxyl group to a ketone using Jones reagent (CrO₃/H₂SO₄) to obtain the final compound .
- Purification :
- Recrystallization : Use ethanol/water mixtures (8:2 v/v) for high-purity crystals.
- HPLC : Employ reverse-phase C18 columns with acetonitrile/0.1% TFA mobile phase (gradient: 20–80% over 20 min) to achieve >98% purity .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
- HPLC-UV : Retention time ~12.5 min under the conditions above .
- Elemental Analysis : Acceptable tolerance ±0.4% for C, H, N .
Advanced: How can researchers resolve contradictions in biological activity data for derivatives of this compound?
Methodological Answer:
- Case Study : Conflicting antimicrobial activity reports (e.g., MIC values ranging from 8–64 µg/mL).
- Root Cause Analysis :
- Structural Variability : Substituent positioning (e.g., fluorine vs. methoxy groups) alters lipophilicity and membrane penetration .
- Assay Conditions : Differences in bacterial strains, media pH, or incubation time (e.g., 24 vs. 48 hrs) .
- Resolution Strategy :
- Standardize protocols using CLSI guidelines.
- Perform dose-response curves with triplicate replicates .
Advanced: What experimental design principles apply to structure-activity relationship (SAR) studies of this compound?
Methodological Answer:
- SAR Variables :
- Data Collection :
- Table 1 : Example SAR Data for Anticancer Activity (IC₅₀ in µM):
| Derivative | R Group | IC₅₀ (HeLa) | IC₅₀ (MCF-7) |
|---|---|---|---|
| Parent | -N(Et)₂ | 12.3 | 18.7 |
| Derivative A | -NO₂ | 8.9 | 14.2 |
| Derivative B | -OCH₃ | 22.1 | 29.5 |
Basic: How should researchers handle stability and storage of this compound?
Methodological Answer:
- Stability Risks :
- Hydrolysis : Susceptible to ketone reduction in aqueous environments (pH < 5 or > 9) .
- Photodegradation : Store in amber vials at -20°C to prevent UV-induced decomposition .
- Storage Protocol :
- Desiccate with silica gel; stability >2 years under inert gas (N₂/Ar) .
Advanced: What computational methods support the design of targeted derivatives?
Methodological Answer:
- Molecular Docking :
- QSAR Modeling :
Basic: What are the ethical considerations in handling this compound?
Methodological Answer:
- Toxicity Mitigation :
- LD₅₀ : 320 mg/kg (rat, oral); use PPE (gloves, goggles) and fume hoods .
- Waste Disposal : Neutralize with 10% NaOH before incineration .
- Regulatory Compliance : Follow NIH Guidelines for Recombinant DNA (Section IV-B-2) for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
